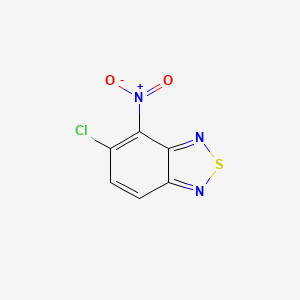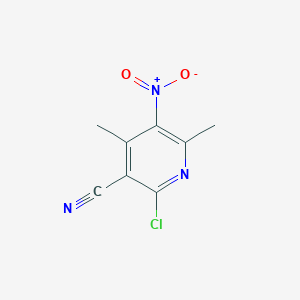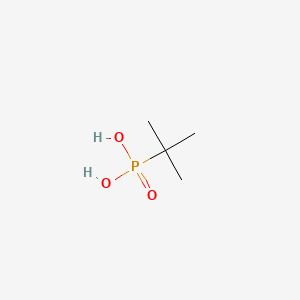
(1-Methyl-4-phenylpiperidin-4-yl)methanamine
Descripción general
Descripción
“(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1859-37-6 . It has a molecular weight of 204.32 and its molecular formula is C13H20N2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is a liquid at room temperature . Its boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
(1-Methyl-4-phenylpiperidin-4-yl)methanamine and its derivatives are part of studies investigating potent and selective chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for predicting metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. Understanding the selectivity of these inhibitors helps in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Pharmacological Profile and Neurotoxicity
Research on the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA), a compound related to (1-Methyl-4-phenylpiperidin-4-yl)methanamine, provides insights into its biphasic response, including acute and long-term effects. These effects are critical for understanding the drug's impact on serotonergic neurotoxicity and potential applications in psychotherapy (McKenna & Peroutka, 1990).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The versatility of the N-phenylpiperazine scaffold, to which (1-Methyl-4-phenylpiperidin-4-yl)methanamine is related, has been explored in the development of therapeutic agents for CNS disorders. This review discusses the patent landscape and suggests new research fields for these derivatives, highlighting their potential beyond CNS applications (Maia, Tesch, & Fraga, 2012).
Behavioral Pharmacology of Selective Antagonists
Studies on the behavioral pharmacology of selective serotonin receptor antagonists provide insights into the anxiolytic and antidepressant potential of compounds structurally similar to (1-Methyl-4-phenylpiperidin-4-yl)methanamine. These findings suggest their utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Mitochondrial Permeability and Neurodegeneration
Research into the metabolites of MPTP, a neurotoxin related to (1-Methyl-4-phenylpiperidin-4-yl)methanamine, sheds light on their impact on mitochondrial complex I activity and its link to neurodegenerative diseases like Parkinson's. Understanding the role of mitochondrial permeability transition pore (PTP) opening in apoptosis contributes to the broader knowledge of neurodegeneration mechanisms (Tatton et al., 1999).
Safety and Hazards
The compound is associated with several hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJANSWOSODZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322105 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1859-37-6 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)


